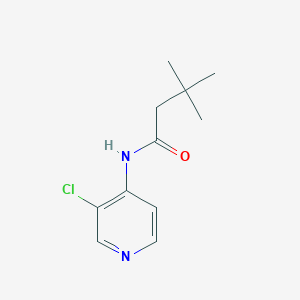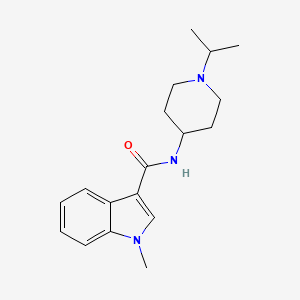![molecular formula C12H13ClN2O2 B7501194 N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed as a treatment for non-small cell lung cancer (NSCLC) patients who have acquired resistance to first-generation EGFR TKIs due to the T790M mutation.
Mécanisme D'action
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide works by irreversibly binding to the mutated form of EGFR, which is present in NSCLC patients with acquired resistance to first-generation EGFR TKIs. This binding inhibits the activation of downstream signaling pathways, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide has been shown to have a high selectivity for the mutated form of EGFR, leading to minimal off-target effects. It has also been shown to have good oral bioavailability and a long half-life, making it an attractive treatment option for NSCLC patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the mutated form of EGFR. However, it also has limitations, such as its irreversible binding to EGFR, which can make it difficult to study the effects of the drug on downstream signaling pathways.
Orientations Futures
There are several future directions for the development and study of N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide. One direction is the exploration of its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the development of new EGFR TKIs with improved selectivity and potency. Additionally, the study of the effects of N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide on downstream signaling pathways could provide insights into the mechanisms of acquired resistance to EGFR TKIs.
Méthodes De Synthèse
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chlorobenzoyl chloride with 2-aminobutanoic acid to form N-(2-chloro-3,4-dihydroxybenzoyl)-2-aminobutanoic acid, which is then reacted with azetidine-1-carboxylic acid to form the intermediate N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide. The final step involves the reduction of the intermediate with sodium borohydride to form N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide.
Applications De Recherche Scientifique
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide has been extensively studied for its efficacy in treating NSCLC patients with acquired resistance to first-generation EGFR TKIs. It has shown promising results in clinical trials, with a high response rate and prolonged progression-free survival. In addition, N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide has also been studied for its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy.
Propriétés
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-4-1-3-9(7-10)12(17)14-8-11(16)15-5-2-6-15/h1,3-4,7H,2,5-6,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJKQQQFKIXUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)

![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)



![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)

![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)